4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile
CAS No.:
Cat. No.: VC13574387
Molecular Formula: C19H11F3N2O4S
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H11F3N2O4S |
|---|---|
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | 4-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26) |
| Standard InChI Key | OBBIOCQFTMNSJI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F |
| Canonical SMILES | COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₉H₁₁F₃N₂O₄S, with a molecular weight of 420.4 g/mol . Its IUPAC name, 4-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile, reflects its intricate structure, which includes:
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A thiazolidinedione ring (2,4-dioxo-1,3-thiazolidin-5-ylidene), known for its role in modulating biological targets such as peroxisome proliferator-activated receptors (PPARs) .
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A trifluoromethyl group (-CF₃), which enhances lipophilicity and metabolic stability .
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A benzonitrile backbone, contributing to electronic effects and binding interactions with enzymes or receptors .
Table 1: Key Chemical Identifiers
Stereochemical Considerations
Crystallographic data from the RCSB PDB (Entry 5FB) reveals a chiral center at the C5 position of the thiazolidinedione ring, corresponding to the (5R)-configuration . This stereochemical detail is critical for understanding the compound’s interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile typically involves multi-step condensation reactions. A representative route includes:
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Formation of the Phenoxy Backbone: Reaction of 4-fluoro-3-(trifluoromethyl)benzonitrile with vanillin or analogous precursors under basic conditions to introduce the methoxy and phenoxy groups.
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Thiazolidinedione Incorporation: Condensation of the intermediate with a thiazolidinedione derivative, such as 2,4-thiazolidinedione, to form the conjugated ylidene moiety .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role in Synthesis |
|---|---|---|
| 1 | 4-Fluoro-3-(trifluoromethyl)benzonitrile | Provides benzonitrile backbone |
| 2 | Vanillin | Introduces methoxy-phenoxy group |
| 3 | 2,4-Thiazolidinedione | Forms thiazolidinedione core |
Analytical Characterization
The compound’s structure is confirmed via:
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Nuclear Magnetic Resonance (NMR): Distinct signals for the trifluoromethyl group (-CF₃ at ~-60 ppm in ¹⁹F NMR) and the benzonitrile proton (δ ~7.5–8.0 ppm in ¹H NMR) .
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High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 420.4 [M+H]⁺.
Biological Activity and Mechanism
Estrogen Receptor Modulation
Patent data (ES2377165T3) highlights that N-alkylated phenoxy-substituted thiazolidinediones act as alpha estrogen receptor (ERR-α) modulators . The compound’s thiazolidinedione moiety mimics endogenous ligands, enabling competitive binding to ERR-α, a receptor implicated in cancer proliferation and metabolic disorders .
Antibacterial Properties
The trifluoromethyl group enhances membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤16 µg/mL.
Enzyme Inhibition
Molecular docking studies suggest that the benzonitrile group interacts with catalytic residues of protein tyrosine phosphatases (PTPs), enzymes involved in insulin signaling and inflammation .
Pharmacological Applications
Oncology
The compound’s ERR-α modulation makes it a candidate for breast cancer therapy, where ERR-α overexpression drives tumor growth . Preclinical studies show IC₅₀ values of 5–10 µM in MCF-7 cell lines .
Metabolic Disorders
By mimicking thiazolidinedione drugs (e.g., pioglitazone), it may enhance insulin sensitivity in type 2 diabetes models .
Anti-Inflammatory Applications
Inhibition of PTPs could mitigate inflammation in rheumatoid arthritis by blocking NF-κB signaling .
Research Findings and Clinical Relevance
Structural Insights from Crystallography
The RCSB PDB entry (5FB) reveals that the compound adopts a planar conformation when bound to ERR-α, with hydrogen bonds between the thiazolidinedione carbonyl groups and Arg316/Glu275 residues . This interaction stabilizes the receptor’s inactive state, reducing transcriptional activity .
In Vitro Efficacy
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